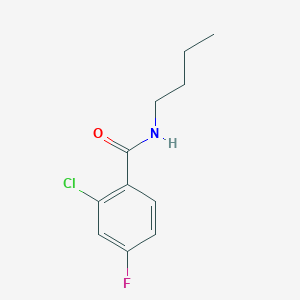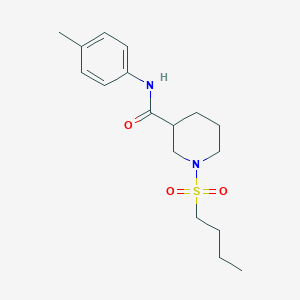![molecular formula C18H21N3O B5344228 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in various cells.
作用机制
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea inhibits NADPH oxidase by binding to its catalytic subunit, Nox2. Nox2 is responsible for the generation of superoxide, a type of ROS. This compound blocks the electron transfer from NADPH to flavin adenine dinucleotide (FAD), which is a crucial step in the generation of superoxide by NADPH oxidase. By inhibiting NADPH oxidase, this compound reduces the production of ROS, which has been implicated in various diseases.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce the production of ROS in various cells, including endothelial cells, smooth muscle cells, and macrophages. This compound has also been shown to inhibit the migration and proliferation of smooth muscle cells, which are involved in the development of atherosclerosis. In addition, this compound has been shown to reduce the formation of reactive nitrogen species (RNS), which are also involved in various cellular processes.
实验室实验的优点和局限性
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool to investigate the role of NADPH oxidase in various cellular processes. This compound is also relatively stable and can be stored for extended periods. However, this compound has some limitations. It is a hydrophobic compound and may require the use of organic solvents for its preparation and use. This compound may also have off-target effects, which should be carefully considered when interpreting the results of experiments.
未来方向
There are several future directions for the use of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea in scientific research. One direction is the investigation of the role of NADPH oxidase in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of new inhibitors of NADPH oxidase that are more potent and specific than this compound. Finally, the use of this compound in combination with other drugs may provide new therapeutic approaches for the treatment of various diseases.
Conclusion
This compound is a potent inhibitor of NADPH oxidase that has been widely used in scientific research. Its inhibition of NADPH oxidase reduces the production of ROS, which has been implicated in various diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea is a complex process that involves several steps. The first step is the preparation of 2,3-dihydro-1H-indole, which is achieved by the reaction of aniline with alpha-bromoacetophenone. The second step involves the reaction of 2,3-dihydro-1H-indole with 3-bromopropyl isocyanate to produce N-[3-(bromopropyl)-2,3-dihydro-1H-indol-1-yl]urea. Finally, the reaction of N-[3-(bromopropyl)-2,3-dihydro-1H-indol-1-yl]urea with phenyl isocyanate yields this compound.
科学研究应用
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea has been extensively used in scientific research as a tool to investigate the role of NADPH oxidase in various cellular processes. NADPH oxidase is an enzyme complex that generates ROS, which are involved in several physiological and pathological processes. This compound has been used to study the role of NADPH oxidase in cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
1-[3-(2,3-dihydroindol-1-yl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-16-8-2-1-3-9-16)19-12-6-13-21-14-11-15-7-4-5-10-17(15)21/h1-5,7-10H,6,11-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZBLFDMXCHXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-5-(3-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5344147.png)

![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)
![2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)


![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)

![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)